molecular formula C7H9NO4 B1662566 MPdC

MPdC

Cat. No.: B1662566
M. Wt: 171.15 g/mol
InChI Key: UNNFLFDQCHJXPI-QTBDOELSSA-N
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Description

The compound “MPDC” refers to L-anti-endo-3,4-methanopyrrolidine dicarboxylate. It is a potent and competitive inhibitor of the sodium-dependent high-affinity glutamate transporter in forebrain synaptosomes . This compound is significant in neurochemical research due to its ability to modulate glutamate levels in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-anti-endo-3,4-methanopyrrolidine dicarboxylate involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate pyrrolidine derivative.

    Cyclization: The pyrrolidine derivative undergoes cyclization to form the methanopyrrolidine ring structure.

Industrial Production Methods: While specific industrial production methods for L-anti-endo-3,4-methanopyrrolidine dicarboxylate are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: L-anti-endo-3,4-methanopyrrolidine dicarboxylate primarily undergoes the following types of reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions can occur, particularly involving the carboxylate groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

L-anti-endo-3,4-methanopyrrolidine dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the mechanisms of glutamate transport and its inhibition.

    Biology: The compound is employed in neurobiological studies to understand the role of glutamate in synaptic transmission.

    Medicine: Research involving this compound contributes to the development of treatments for neurological disorders such as epilepsy and neurodegenerative diseases.

    Industry: While its industrial applications are limited, it is used in the production of research chemicals and reagents.

Mechanism of Action

The mechanism by which L-anti-endo-3,4-methanopyrrolidine dicarboxylate exerts its effects involves the inhibition of the sodium-dependent high-affinity glutamate transporter . This inhibition prevents the reuptake of glutamate into synaptosomes, leading to increased extracellular glutamate levels. The molecular targets include the glutamate transporter proteins, and the pathways involved are primarily related to glutamate signaling and neurotransmission.

Comparison with Similar Compounds

    L-trans-pyrrolidine-2,4-dicarboxylate: Another inhibitor of the glutamate transporter with a different structural configuration.

    Dihydrokainate: A compound with similar inhibitory effects on glutamate transport but with a distinct chemical structure.

Comparison: L-anti-endo-3,4-methanopyrrolidine dicarboxylate is unique due to its specific structural configuration, which allows for high-affinity binding to the glutamate transporter. Compared to similar compounds, it exhibits a more potent inhibitory effect, making it a valuable tool in neurochemical research.

Properties

IUPAC Name

(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-6(10)4-2-1-8-5(3(2)4)7(11)12/h2-5,8H,1H2,(H,9,10)(H,11,12)/t2-,3+,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNFLFDQCHJXPI-QTBDOELSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MPdC
Reactant of Route 2
MPdC
Reactant of Route 3
MPdC
Reactant of Route 4
MPdC
Reactant of Route 5
MPdC
Reactant of Route 6
MPdC
Customer
Q & A

Q1: What is the primary target of MPDC?

A1: this compound primarily targets excitatory amino acid transporters (EAATs), particularly EAAT2. []

Q2: How does this compound interact with EAAT2?

A2: this compound interacts with EAAT2 differently depending on the presence of specific residues within the transporter. Notably, a serine residue at position 441 within EAAT2 influences this compound's interaction and ability to act as a substrate, distinguishing its activity from other EAAT subtypes like EAAT1 which possess a glycine residue at the corresponding position. []

Q3: How does this compound compare to other EAAT inhibitors in terms of substrate activity?

A3: Research shows that while compounds like L-threo-β-hydroxyaspartate (L-TBHA), L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC), (+/–)-cis-4-methyl-trans-pyrrolidine-2,4-dicarboxylic acid (cis-4-methyl-trans-2,4-PDC) exhibit substrate activity in both neurons and astrocytes, dl-threo-β-benzyloxyaspartate (dl-TBOA) shows substrate activity only in astrocytes, similar to this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H9NO4, and its molecular weight is 171.15 g/mol.

Q5: How do structural modifications of this compound affect its activity on EAATs?

A5: Studies using this compound and the structurally related compound (2S,4R)-4-methylglutamate (4MG) have revealed that the presence of a serine residue at position 441 in EAAT2, compared to a glycine in other subtypes, significantly impacts their ability to act as substrates. [] This suggests that even minor structural changes near crucial binding sites can drastically alter this compound's interaction with EAATs.

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